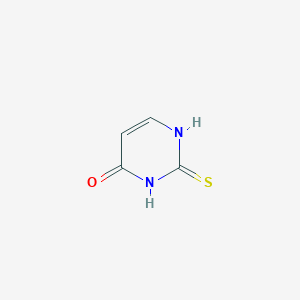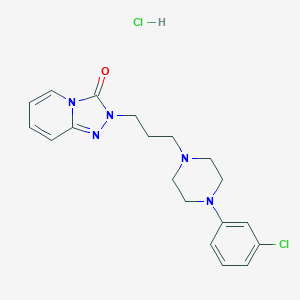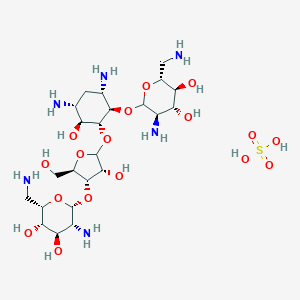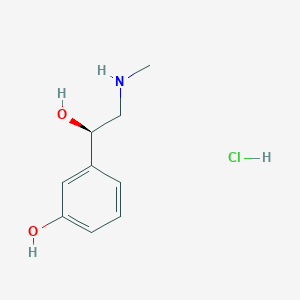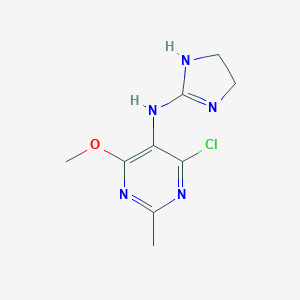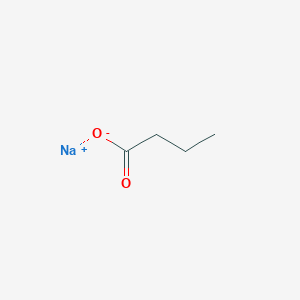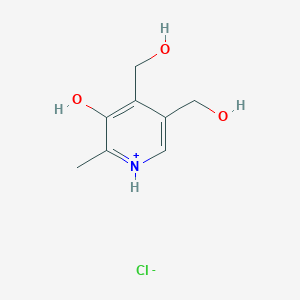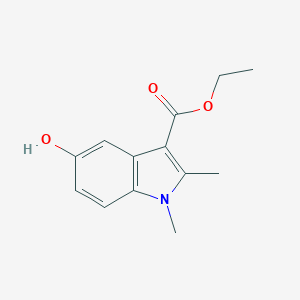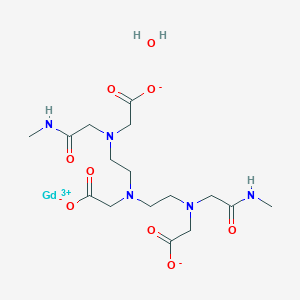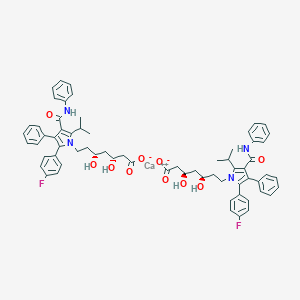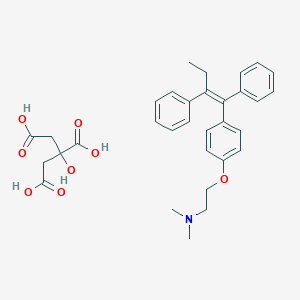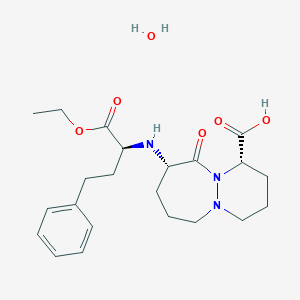
Cilazapril monohydrate
描述
Cilazapril monohydrate is a compound belonging to the class of angiotensin-converting enzyme inhibitors. It is primarily used for the treatment of hypertension and congestive heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, cilazaprilat .
作用机制
Target of Action
Cilazapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
By inhibiting the production of angiotensin II, Cilazapril indirectly affects several biochemical pathways. The primary pathway is the RAAS, where it reduces sodium and water reabsorption and decreases vasoconstriction . The combined effect of these actions results in a decrease in vascular resistance, and therefore, blood pressure .
Pharmacokinetics
Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . The pharmacokinetic properties of Cilazapril, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability.
Result of Action
The molecular and cellular effects of Cilazapril’s action primarily involve the reduction of blood pressure. By inhibiting ACE, Cilazapril decreases sodium and water reabsorption and reduces vasoconstriction . These actions collectively result in a decrease in vascular resistance, leading to a reduction in blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cilazapril. For instance, the presence of moisture in the surrounding environment can affect the kinetic model of Cilazapril degradation in the solid state . Additionally, the ingestion of food immediately before the administration of Cilazapril can reduce the average peak plasma concentration of cilazaprilat by 29%, delay the peak by one hour, and reduce the bioavailability of cilazaprilat by 14% .
生化分析
Biochemical Properties
Cilazapril is a prodrug which is hydrolyzed to the active angiotensin-converting enzyme (ACE) inhibitor cilazaprilat after absorption . Cilazapril causes an increase in plasma renin activity and a decrease in plasma angiotensin II and aldosterone concentrations . It interacts with ACE, inhibiting the conversion of angiotensin I to the vasoconstrictor angiotensin II .
Cellular Effects
Cilazapril inhibits the production of angiotensin II, leading to decreased sodium and water reabsorption (via aldosterone) and decreased vasoconstriction . The combined effect of this is a decrease in vascular resistance, and therefore, blood pressure . By doing so, it influences cell function by affecting cell signaling pathways related to fluid balance and blood pressure regulation .
Molecular Mechanism
Cilazapril is a potent, reversible angiotensin-converting enzyme (ACE) inhibitor . It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This leads to a decrease in sodium and water reabsorption and a decrease in vasoconstriction .
Temporal Effects in Laboratory Settings
In humans, the maximum degree of ACE inhibition exceeded 90%, even after low doses of cilazapril (1.25mg) and was apparent about 2 to 3 hours after administration . ACE activity remained below baseline values for up to 72 hours after a single dose . Despite the long terminal phase elimination half-life of 40 to 50 hours, drug accumulation did not usually occur over 2 weeks’ administration, although some accumulation was noted in patients with congestive heart failure .
Dosage Effects in Animal Models
In animal models, single doses of cilazapril elicited a significant reduction of blood pressure which lasted about 6 hours . The antihypertensive effect was maximal 3 to 7 days after starting daily treatment .
Metabolic Pathways
Cilazapril is a prodrug which is hydrolyzed to the active angiotensin-converting enzyme (ACE) inhibitor cilazaprilat after absorption . This process involves the interaction with enzymes responsible for the hydrolysis of the prodrug. The resulting cilazaprilat then interacts with ACE, leading to the inhibition of the conversion of angiotensin I to angiotensin II .
Transport and Distribution
Cilazapril is well absorbed following oral administration, rapidly converted to active metabolite, cilazaprilat . Cilazaprilat is eliminated unchanged by the kidneys (91%) . The distribution of cilazapril and its active metabolite within cells and tissues is influenced by these transport processes .
Subcellular Localization
The subcellular localization of Cilazapril and its active metabolite, cilazaprilat, is primarily extracellular due to their role in inhibiting the angiotensin-converting enzyme (ACE) located on the surface of cells, particularly endothelial cells
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cilazapril involves several steps, starting from the preparation of the key intermediate, (S,S)-6-t-butoxycarbonyl-hexahydro-1-pyridazinylcarbonyl-1,3-dioxo-2-isoindolebutyric acid . This intermediate is then subjected to further reactions to form cilazapril. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, cilazapril is produced using large-scale chemical synthesis methods. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product . The industrial production methods are designed to optimize yield and minimize impurities.
化学反应分析
Types of Reactions
Cilazapril monohydrate undergoes several types of chemical reactions, including:
Deesterification: This compound is hydrolyzed to form its active metabolite, cilazaprilat.
Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and efficacy of the compound.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving cilazapril include acids, bases, and organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major product formed from the deesterification of cilazapril is cilazaprilat, which is the biologically active form of the compound .
科学研究应用
Cilazapril monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving angiotensin-converting enzyme inhibitors.
Biology: this compound is used to study the effects of angiotensin-converting enzyme inhibition on various biological processes.
Industry: this compound is used in the pharmaceutical industry for the development of new antihypertensive drugs.
相似化合物的比较
Cilazapril monohydrate is similar to other angiotensin-converting enzyme inhibitors such as enalapril, lisinopril, and ramipril. cilazapril has unique properties that distinguish it from these compounds:
Potency: This compound is known for its high potency in inhibiting the angiotensin-converting enzyme.
Pharmacokinetics: The pharmacokinetic profile of cilazapril differs from other inhibitors, with variations in absorption, distribution, metabolism, and excretion.
Side Effects: This compound has a different side effect profile compared to other inhibitors, with a lower incidence of certain adverse effects.
Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
属性
IUPAC Name |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRZBPFGBRIWSN-YOTVLOEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88768-40-5 (anhydrous) | |
| Record name | Cilazapril [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00238846 | |
| Record name | Cilazapril monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92077-78-6 | |
| Record name | Cilazapril monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92077-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilazapril [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilazapril monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CILAZAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KW7PI29F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cilazapril and what is its mechanism of action?
A1: Cilazapril is an orally administered, long-acting angiotensin-converting enzyme (ACE) inhibitor. [, , , , , ] It acts as a prodrug, being metabolized in the liver to its active metabolite, Cilazaprilat. [, , ] Cilazaprilat is a potent and specific inhibitor of ACE, with an IC50 of 1.9 nM in rabbit lung tissue. [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Cilazapril reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , , , ]
Q2: How does Cilazapril impact the renin-angiotensin-aldosterone system (RAAS)?
A2: Cilazapril, through its active metabolite Cilazaprilat, inhibits ACE, leading to a decrease in angiotensin II levels. [, ] This decrease in angiotensin II results in reduced aldosterone secretion and an increase in plasma renin activity. [, ] This overall modulation of the RAAS contributes to its antihypertensive effects.
Q3: Does Cilazapril affect regional blood flow?
A3: Yes, studies in spontaneously hypertensive rats (SHR) have shown that chronic Cilazapril treatment can induce general peripheral vasodilation, leading to decreased regional vascular resistance in most organs, except the heart. [] Interestingly, Cilazapril increased renal blood flow without affecting total cardiac output. []
Q4: Can Cilazapril impact cardiac hypertrophy?
A4: Studies in SHR suggest that chronic Cilazapril administration can prevent the development of cardiac hypertrophy. [] This effect is likely related to its blood pressure-lowering effect and potential preload- and afterload-reducing properties. []
Q5: Does Cilazapril influence the fibrinolytic system?
A5: Research indicates that Cilazapril may enhance fibrinolytic activity. [] This effect is thought to be linked to the drug's ability to stimulate the release of plasminogen activators from the vascular endothelium. []
Q6: What is the pharmacokinetic profile of Cilazapril?
A6: Cilazapril is rapidly absorbed after oral administration and is rapidly hydrolyzed to its active metabolite, Cilazaprilat, in the liver. [, , ] The peak plasma concentration of Cilazaprilat is reached around 1.7 hours after oral administration of Cilazapril. [] Cilazapril exhibits a biphasic elimination profile, with a terminal half-life of around 45 hours. [] This long half-life allows for once-daily dosing. [, , , , ]
Q7: Does age affect the pharmacokinetics of Cilazapril?
A7: Studies comparing elderly and young healthy volunteers found that while Cilazaprilat reaches higher peak plasma concentrations in the elderly, the overall age-related changes in Cilazaprilat pharmacokinetics and ACE inhibition are minimal. []
Q8: How does renal impairment affect Cilazapril's pharmacokinetics?
A8: Similar to other ACE inhibitors, renal impairment influences the pharmacokinetics of Cilazapril and Cilazaprilat, leading to increased plasma concentrations and prolonged half-lives, especially when creatinine clearance is below 15 mL/min. [] Dose adjustments are necessary for patients with renal impairment, particularly those on hemodialysis. [, ]
Q9: What are the clinical applications of Cilazapril?
A10: Cilazapril is clinically used for treating hypertension and congestive heart failure. [, , , , ] In hypertensive patients, Cilazapril effectively lowers blood pressure, both as monotherapy and in combination with hydrochlorothiazide. [, , , , , , ] In congestive heart failure, Cilazapril improves hemodynamic parameters and functional capacity. []
Q10: Does Cilazapril offer benefits beyond blood pressure reduction in hypertension?
A11: Research suggests that Cilazapril may provide additional benefits like improving aortic compliance and potentially reducing the risk of thromboembolic complications by enhancing fibrinolytic activity. [, ]
Q11: Are there any studies investigating the effect of Cilazapril on atherosclerotic progression?
A12: Yes, a study on patients with coronary artery disease and carotid artery plaque showed that long-term Cilazapril treatment significantly improved endothelial function and reduced carotid intima-media thickness, suggesting a potential beneficial effect on atherosclerotic progression. []
Q12: What is the safety profile of Cilazapril?
A14: Cilazapril has been shown to be generally well-tolerated in clinical trials. [, , , , ] The most common adverse effects reported include dizziness, cough, dyspnea, fatigue, angina pectoris, and headache. []
Q13: What is the relationship between Cilazapril's structure and its activity?
A15: While the provided research does not delve deeply into specific structure-activity relationships for Cilazapril, it does highlight that its conversion to the active diacid metabolite, Cilazaprilat, is crucial for its ACE inhibitory activity. [, ] This emphasizes the importance of the ester prodrug design for Cilazapril's pharmacokinetic and pharmacodynamic profile.
Q14: Are there any studies on developing transdermal delivery systems for Cilazapril?
A16: Research exploring the transdermal delivery of Cilazapril involved designing and synthesizing various ester-based prodrugs with improved physicochemical properties for skin permeation. [] These prodrugs were formulated into transdermal therapeutic systems (TTS) and showed promising results in terms of stability, formulate-ability, and skin permeability compared to oral Cilazapril formulations, highlighting the potential for developing transdermal Cilazapril therapies. []
Q15: What analytical techniques are commonly used to measure Cilazapril and Cilazaprilat concentrations?
A17: Radioenzymatic methods have been widely employed to measure plasma Cilazaprilat concentrations and assess plasma ACE activity. [, , , , ] High-performance liquid chromatography (HPLC) methods coupled with ultraviolet detection (UV) have also been developed and validated for the simultaneous determination of Cilazapril and Cilazaprilat in human plasma. [] These methods offer sensitive and specific quantification of the drug and its active metabolite for pharmacokinetic and bioequivalence studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



